Amino-PEG5-t-butyl ester

Descripción general

Descripción

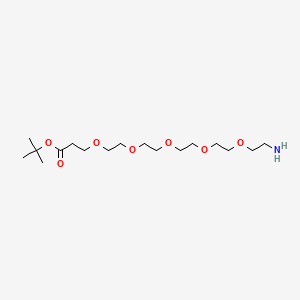

Amino-PEG5-t-butyl ester is a PEG derivative containing an amino group with a t-butyl protected carboxyl group . The amino group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc . The t-butyl protected carboxyl group can be deprotected under acidic conditions .

Synthesis Analysis

Amino-PEG5-t-butyl ester can be used for bioconjugation or as a building block for the synthesis of small molecules, conjugates of small molecules and/or biomolecules, or other tool compounds for chemical biology and medicinal chemistry that require ligation . It can be used in applications such as its synthetic incorporation into antibody-drug conjugates or proteolysis-targeting chimeras (PROTAC® molecules) for targeted protein degradation .Molecular Structure Analysis

The empirical formula of Amino-PEG5-t-butyl ester is C17H35NO7 . The molecular weight is 365.46 . The molecule contains a total of 59 bonds, including 24 non-H bonds, 1 multiple bond, 19 rotatable bonds, 1 double bond, 1 ester (aliphatic), 1 primary amine (aliphatic), and 5 ethers (aliphatic) .Chemical Reactions Analysis

The amino group of Amino-PEG5-t-butyl ester is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc . The t-butyl protected carboxyl group can be deprotected under acidic conditions .Physical And Chemical Properties Analysis

Amino-PEG5-t-butyl ester is a liquid . Its refractive index is 1.4534 and its density is 1.4690 g/mL .Aplicaciones Científicas De Investigación

Bioconjugation

Amino-PEG5-t-butyl ester: is widely used in bioconjugation processes. This involves attaching a biomolecule, such as a protein or antibody, to another molecule, which can be a drug, a fluorescent dye, or a polymer . The PEGylated crosslinker’s amino group facilitates the attachment to the target molecule, while the t-butyl-protected carboxyl group can be deprotected under acidic conditions for further conjugation steps .

Drug Delivery Systems

In the field of drug delivery, Amino-PEG5-t-butyl ester serves as a linker to create prodrugs or to modify drugs to improve their solubility and stability. The hydrophilic PEG chain enhances the solubility of hydrophobic drugs, making them more bioavailable and reducing potential side effects .

Antibody-Drug Conjugates (ADCs)

This compound is instrumental in the synthesis of ADCs, which are targeted cancer therapies that combine an antibody specific to cancer cells with a cytotoxic drug . The PEG linker provides a flexible connection that allows the drug to be released in the vicinity of the cancer cells, minimizing damage to healthy tissues.

Proteolysis-Targeting Chimeras (PROTACs)

Amino-PEG5-t-butyl ester: is used in the creation of PROTACs, which are molecules designed to induce the degradation of specific proteins within the cell . The linker connects a ligand for the target protein with a ligand for an E3 ubiquitin ligase, leading to the target protein’s ubiquitination and subsequent degradation by the proteasome.

Synthesis of Small Molecules

As a building block, Amino-PEG5-t-butyl ester is utilized in the synthesis of small molecules for research in chemical biology and medicinal chemistry. Its bifunctional nature allows for the ligation of different molecular entities, which is essential for the development of new pharmacological tools .

Nanotechnology and New Materials Research

The compound finds applications in nanotechnology and materials science, where it is used to modify the surface properties of nanoparticles or to create new polymeric materials. The PEG moiety can improve the biocompatibility and reduce the immunogenicity of nanoparticles, which is crucial for biomedical applications .

Mecanismo De Acción

- The primary target of Amino-PEG5-t-butyl ester is not explicitly specified in the available information. However, we know that it contains an amino group, which can react with carboxylic acids, activated NHS esters, and other carbonyl groups .

Target of Action

Biochemical Pathways

Safety and Hazards

Direcciones Futuras

Amino-PEG5-t-butyl ester can be used for bioconjugation or as a building block for synthesis of small molecules, conjugates of small molecules and/or biomolecules, or other tool compounds for chemical biology and medicinal chemistry that require ligation . Examples of applications include its synthetic incorporation into antibody-drug conjugates or proteolysis-targeting chimeras (PROTAC® molecules) for targeted protein degradation .

Propiedades

IUPAC Name |

tert-butyl 3-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H35NO7/c1-17(2,3)25-16(19)4-6-20-8-10-22-12-14-24-15-13-23-11-9-21-7-5-18/h4-15,18H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSTIRQZQKAJSIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H35NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Amino-PEG5-t-butyl ester | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(S)-4-Amino-6-((1-(6-fluoro-1-(pyridin-3-yl)-1H-benzo[d]imidazol-2-yl)ethyl)amino)pyrimidine-5-carbonitrile](/img/structure/B605386.png)

![2-[(2S,5S,6S)-4-[(1R)-2-tert-butylsulfonyl-1-cyclopropylethyl]-6-(3-chlorophenyl)-5-(4-chlorophenyl)-3-oxomorpholin-2-yl]acetic acid](/img/structure/B605388.png)

![1-[3-(2-Ethylpyrazol-3-yl)oxy-5-[(3-hydroxy-3-methylcyclobutyl)methyl]pyridin-2-yl]-3-methylurea](/img/structure/B605389.png)

![(S)-4-Amino-6-((1-(6-fluoro-1-(5-fluoropyridin-3-yl)-1H-benzo[d]imidazol-2-yl)ethyl)amino)pyrimidine-5-carbonitrile](/img/structure/B605390.png)

![3-{2-[(3-Methylquinoxalin-2-yl)sulfanyl]acetyl}-1-phenylurea](/img/structure/B605393.png)